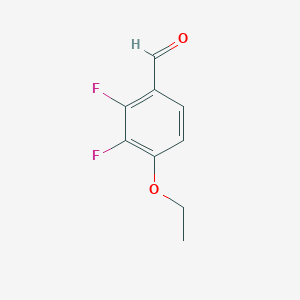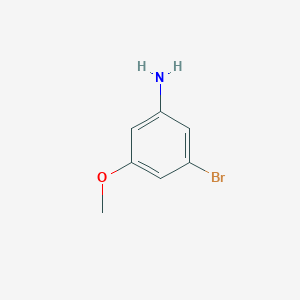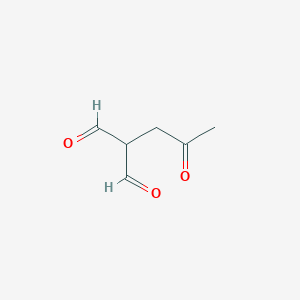
4-フェニルイソキノリン
概要
説明
4-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is 4-phenylisoquinoline .
Synthesis Analysis
The synthesis of 4-Phenylisoquinoline has been reported in several studies . For instance, one study describes the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline . Another study discusses the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of 4-Phenylisoquinoline consists of a phenyl group attached to the 4-position of an isoquinoline ring . The InChI string representation of the molecule is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H .
Physical And Chemical Properties Analysis
4-Phenylisoquinoline has several computed properties. It has a molecular weight of 205.25 g/mol, a XLogP3-AA value of 3.7, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .
科学的研究の応用
抗腫瘍剤
3-アミノ-2-シアノ-アクリルアミド骨格を含む一連の新規4-フェノキシキノリン誘導体を設計および合成した。これらの化合物のインビトロでの細胞毒性活性を、5つの癌細胞株(HT-29、H460、A549、MKN-45、およびU87MG)に対して評価した。これらの化合物のほとんどは、1つまたは複数の細胞株に対して中等度から有意な細胞毒性を示し、高い選択性を示した .
ベンジルイソキノリンアルカロイド代謝
ベンジルイソキノリンアルカロイド(BIA)は、構造的に多様な植物の特殊代謝産物であり、長い研究の歴史があります。ほとんどのBIAの生態生理学的機能は不明ですが、多くの化合物の薬効は、何世紀にもわたって利用されてきました。これらには、麻薬性鎮痛薬であるコデインとモルヒネ、抗菌剤であるサンギナリンとベルベリン、鎮咳薬および抗癌薬であるノスカピンなどがあります .
合成有機化学
4-フェニルイソキノリンを含むキノリンは、合成有機化学におけるさまざまな用途のために、重要な化合物となっています .
工業化学
Safety and Hazards
作用機序
Target of Action
4-Phenylisoquinoline is a type of isoquinoline, a large group of natural products . Isoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
For instance, some isoquinolines act by inhibiting bacterial DNA gyrase , a process which is pH and concentration dependent . The bactericidal activity can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .
Biochemical Pathways
Isoquinolines, including 4-Phenylisoquinoline, are known to affect various biochemical pathways. They are formed endogenously as metabolites of neurotransmitters . Despite vast structural diversity, isoquinolines share a common biosynthetic origin beginning with the first committed intermediate (S)-norcoclaurine, which is formed through the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .
Pharmacokinetics
The pharmacokinetics of related compounds, such as the 4-quinolones, have been studied . These compounds are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary between 3 and 5 hours .
Result of Action
Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 4-Phenylisoquinoline. For instance, a study has shown that a highly efficient method for the synthesis of isoquinolines, including 4-Phenylisoquinoline, via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This suggests that the compound’s action could be influenced by environmental factors such as pH and temperature.
生化学分析
Biochemical Properties
It is known that benzylisoquinoline alkaloids, the class of compounds to which 4-Phenylisoquinoline belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes and proteins that 4-Phenylisoquinoline interacts with are yet to be identified.
Cellular Effects
Some studies suggest that similar compounds may have significant effects on various types of cells and cellular processes . For instance, they may influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Phenylisoquinoline is not completely understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 4-Phenylisoquinoline in animal models
Metabolic Pathways
It is likely that this compound is involved in several metabolic pathways, interacting with various enzymes or cofactors
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
特性
IUPAC Name |
4-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFMJPVPXNIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346098 | |
| Record name | 4-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19571-30-3 | |
| Record name | 4-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


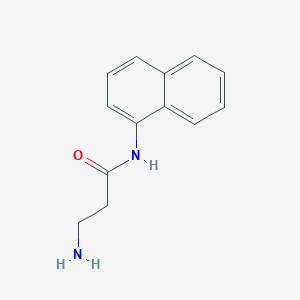

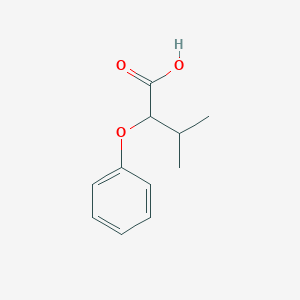



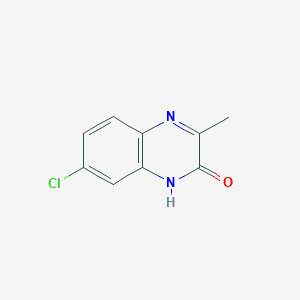


![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)
